Carbamic acid, ethyl-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, ethyl-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a phenothiazine moiety, which is known for its diverse pharmacological activities. The compound’s structure includes a carbamic acid esterified with ethyl groups and linked to a phenothiazine derivative through an imino bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ethyl-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester typically involves the reaction of ethyl carbamate with a phenothiazine derivative. The process generally includes the following steps:
Formation of Ethyl Carbamate: Ethyl carbamate is synthesized by reacting ethanol with urea under acidic conditions.
Coupling with Phenothiazine Derivative: The ethyl carbamate is then reacted with a phenothiazine derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, ethyl-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester undergoes various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Carbamic acid, ethyl-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of carbamic acid, ethyl-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester involves its interaction with specific molecular targets. The phenothiazine moiety is known to interact with neurotransmitter receptors and ion channels, modulating their activity. The compound may also inhibit certain enzymes, leading to altered cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, phenyl-, ethyl ester
- Carbamic acid, butyl-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester
Uniqueness
Carbamic acid, ethyl-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester is unique due to its specific structural features, including the ethyl ester and phenothiazine moiety. These features contribute to its distinct chemical reactivity and biological activity compared to other carbamates.
Properties
CAS No. |
65240-99-5 |
---|---|
Molecular Formula |
C23H28N4O5S |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
2-[2-(ethylcarbamoyloxy)ethyl-(phenothiazine-10-carbonyl)amino]ethyl N-ethylcarbamate |
InChI |
InChI=1S/C23H28N4O5S/c1-3-24-21(28)31-15-13-26(14-16-32-22(29)25-4-2)23(30)27-17-9-5-7-11-19(17)33-20-12-8-6-10-18(20)27/h5-12H,3-4,13-16H2,1-2H3,(H,24,28)(H,25,29) |
InChI Key |
QVBZQJXDXASBSN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)OCCN(CCOC(=O)NCC)C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.